molecular formula C24H19ClN4O4S B11211350 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11211350
M. Wt: 494.9 g/mol
InChI Key: YDCQMILXNHHEOQ-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl and ethoxyphenyl groups, as well as an oxadiazole moiety.

Preparation Methods

The synthesis of 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the thieno[3,2-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst.

    Formation of the oxadiazole ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Final assembly: The final compound is obtained by coupling the intermediate products through appropriate linking reactions, such as nucleophilic substitution or condensation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, binding assays, and functional assays.

Comparison with Similar Compounds

Similar compounds to 3-[(2-chlorophenyl)methyl]-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione include:

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Oxadiazole derivatives: Compounds with the oxadiazole ring exhibit diverse biological activities and can be used in various applications, similar to the target compound.

    Chlorophenyl derivatives: These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

The uniqueness of this compound lies in its combination of these structural features, which may result in unique properties and applications.

Properties

Molecular Formula

C24H19ClN4O4S

Molecular Weight

494.9 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3

InChI Key

YDCQMILXNHHEOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4

Origin of Product

United States

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